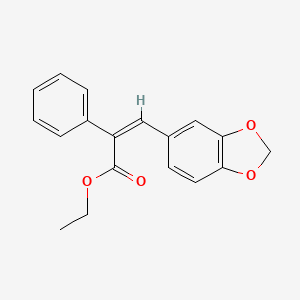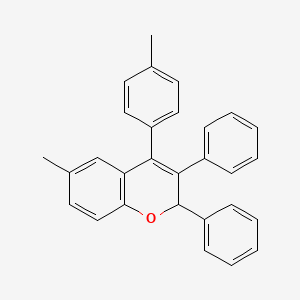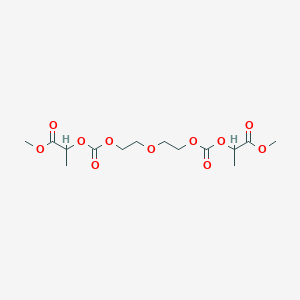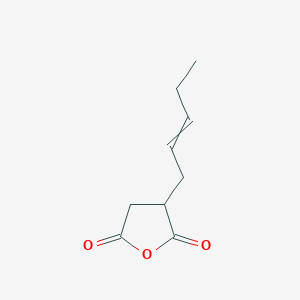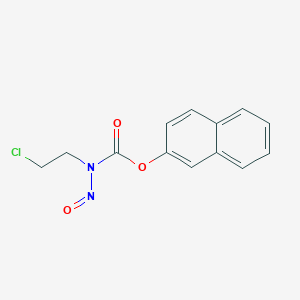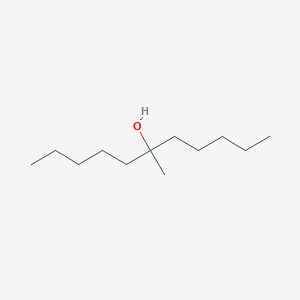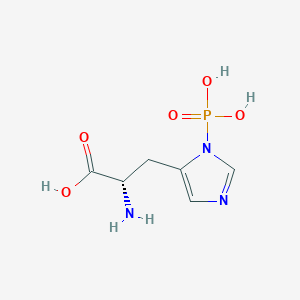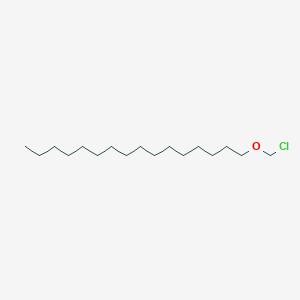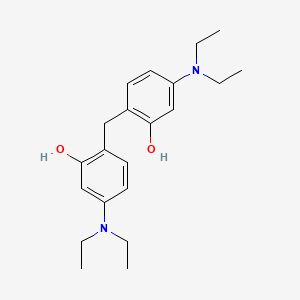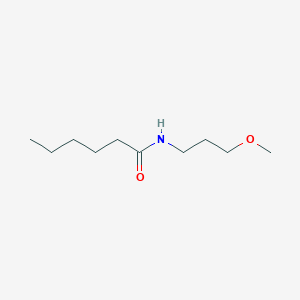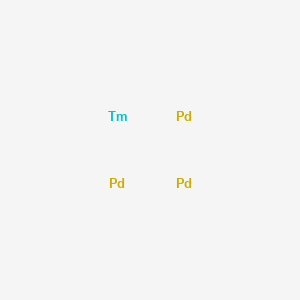
Palladium--thulium (3/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium–thulium (3/1) is a compound consisting of palladium and thulium in a 3:1 ratio Palladium is a lustrous, silvery-white metal known for its catalytic properties, while thulium is a rare earth element with unique magnetic and optical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of palladium–thulium (3/1) typically involves the reduction of palladium and thulium salts in a controlled environment. One common method is the co-precipitation technique, where palladium chloride and thulium nitrate are dissolved in a suitable solvent, followed by the addition of a reducing agent such as sodium borohydride. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of palladium–thulium (3/1) may involve high-temperature reduction processes. For example, a mixture of palladium oxide and thulium oxide can be reduced using hydrogen gas at elevated temperatures. This method ensures the formation of a homogenous alloy with the desired stoichiometry.
Chemical Reactions Analysis
Types of Reactions: Palladium–thulium (3/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium and thulium oxides.
Reduction: It can be reduced back to its metallic form using reducing agents like hydrogen gas.
Substitution: Palladium–thulium (3/1) can participate in substitution reactions where ligands or other elements replace one of the metals.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or sodium borohydride in an inert atmosphere.
Substitution: Ligands such as phosphines or amines in organic solvents.
Major Products:
Oxidation: Palladium oxide and thulium oxide.
Reduction: Metallic palladium and thulium.
Substitution: Various palladium and thulium complexes depending on the substituents used.
Scientific Research Applications
Palladium–thulium (3/1) has several scientific research applications:
Catalysis: The compound is used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki and Heck reactions.
Electronics: Due to its unique electrical properties, it is explored for use in electronic devices and sensors.
Materials Science: The magnetic and optical properties of thulium make the compound suitable for advanced materials research, including the development of new magnetic materials and optical devices.
Medicine: Research is ongoing into the potential use of palladium–thulium (3/1) in medical imaging and as a therapeutic agent due to its unique properties.
Mechanism of Action
The mechanism of action of palladium–thulium (3/1) in catalysis involves the activation of substrates through the formation of intermediate complexes. Palladium typically acts as the active site for catalytic reactions, facilitating the formation and breaking of chemical bonds. Thulium’s role may involve stabilizing the palladium center and enhancing the overall catalytic activity through electronic and steric effects.
Comparison with Similar Compounds
Palladium–yttrium (3/1): Similar in structure but with yttrium instead of thulium, used in catalysis and materials science.
Palladium–lanthanum (3/1): Another rare earth metal alloy with applications in catalysis and electronics.
Palladium–gadolinium (3/1): Known for its magnetic properties and use in advanced materials research.
Uniqueness: Palladium–thulium (3/1) is unique due to the specific properties imparted by thulium, such as its magnetic and optical characteristics. These properties make it particularly valuable in applications requiring both catalytic activity and advanced material functionalities.
Properties
CAS No. |
12594-98-8 |
|---|---|
Molecular Formula |
Pd3Tm |
Molecular Weight |
488.2 g/mol |
IUPAC Name |
palladium;thulium |
InChI |
InChI=1S/3Pd.Tm |
InChI Key |
RUYIEUAQSPAGDU-UHFFFAOYSA-N |
Canonical SMILES |
[Pd].[Pd].[Pd].[Tm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


